(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine

Description

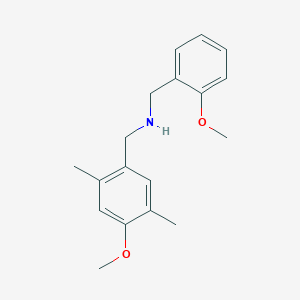

(2-Methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a tertiary amine featuring two benzyl substituents: a 2-methoxybenzyl group and a 4-methoxy-2,5-dimethylbenzyl group. This compound’s structure combines methoxy and methyl substituents on aromatic rings, which influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOTVGRWRRGNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355124 | |

| Record name | 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-57-9 | |

| Record name | 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine typically involves the reaction of 2-methoxybenzyl chloride with 4-methoxy-2,5-dimethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

Pharmacological Applications

-

Serotonin Receptor Agonism :

- This compound is structurally related to various phenethylamines and has been investigated for its agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor. Compounds in this class have shown promise as selective agonists, which may lead to therapeutic applications in treating mood disorders and other psychiatric conditions .

- Potential in Pain Management :

- Neuropharmacological Studies :

Synthetic Applications

- Synthesis of Complex Molecules :

- Use in Medicinal Chemistry :

Structure-Activity Relationships (SAR)

Understanding the SAR of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is crucial for optimizing its pharmacological properties:

Case Studies

- Study on Agonist Potency :

- Exploration of GPR55 Activation :

- Synthetic Pathways Investigation :

Mechanism of Action

The mechanism of action of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenethylamine-Based NBOMe Derivatives

Examples : 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) .

- Structural Differences :

- NBOMe compounds have a phenethylamine backbone (two-carbon linker between benzene and amine) with an N-(2-methoxybenzyl) substitution.

- The target compound lacks the phenethylamine core, instead having two benzyl groups directly attached to the amine.

- Pharmacological Implications: NBOMe derivatives are potent 5-HT2A receptor agonists, causing hallucinogenic effects at sub-milligram doses .

Cholinergic System Modulators

Examples :

- Compound 47 (N-ethyl-N-(2-methoxybenzyl)amine derivative): Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.7–6.6 µM) and blood-brain barrier (BBB) penetration .

- 1-(2-Methoxybenzyl)-piperazine : Acts as an α7 nicotinic acetylcholine receptor (nAChR) agonist .

- The dual aromatic substitution could modulate AChE inhibition or α7 nAChR agonism differently than single-substituted analogs.

Other Benzylamine Derivatives

Examples :

- N-(4-Methoxy-2,5-dimethylbenzyl)-2-phenylethanamine : Shares the 4-methoxy-2,5-dimethylbenzyl group but retains a phenethylamine structure .

- Tris-(3,5-di-tert.-butyl-4-hydroxybenzyl)-amine : A tri-substituted benzylamine with antioxidant properties .

- Key Differences :

- The target compound’s di-benzylamine structure distinguishes it from phenethylamine-based derivatives, likely altering metabolic stability and receptor selectivity.

- Unlike antioxidant tri-benzylamines, the target’s methoxy and methyl groups suggest a focus on neurological targets rather than redox modulation.

Data Tables

Table 1. Structural and Pharmacological Comparison

Table 2. Physicochemical Properties

*LogP and BBB permeability estimates based on structural analogs.

Research Findings and Implications

- Synthetic Pathways : The target compound may be synthesized via reductive amination between 2-methoxybenzylamine and 4-methoxy-2,5-dimethylbenzaldehyde, analogous to NBOMe derivative syntheses (e.g., NaBH₄ reduction) .

- Toxicity Considerations : Unlike NBOMe compounds linked to severe neurotoxicity , the target’s di-benzylamine structure might reduce acute risks but requires evaluation for cholinergic side effects (e.g., bradycardia, seizures) .

- Therapeutic Potential: If AChE inhibitory or α7 nAChR agonist activity is confirmed, this compound could be explored for Alzheimer’s disease or cognitive enhancement .

Biological Activity

(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes methoxy and methyl groups that can influence its biological activity. The presence of these substituents is crucial for its interaction with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves binding to specific molecular targets. The methoxy and methyl groups enhance its binding affinity and specificity, which affects its biological activity. This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known to play a significant role in various physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : The compound has been explored for its potential anticancer effects. It has shown promise in inducing apoptosis in cancer cells through various pathways .

Table 1: Biological Activities of this compound

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in gastric cancer cells | |

| Receptor Binding | High affinity for 5-HT2A receptors |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a novel antimicrobial agent.

- Cancer Cell Apoptosis : In vitro studies have shown that this compound can induce apoptosis in gastric cancer cells. The mechanism was linked to the activation of specific signaling pathways that lead to cell death .

- Receptor Interaction : Research involving receptor binding assays indicated that the compound has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction may be responsible for some of its psychoactive effects .

Q & A

Basic: What are the standard synthetic routes for (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a two-step approach involves:

Alkylation : Reacting 4-methoxy-2,5-dimethylbenzyl chloride with 2-methoxybenzylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

Purification : Column chromatography (hexane/EtOH gradient) isolates the product, with yields ~60–75%.

Critical factors include:

- Temperature : Higher temperatures (>80°C) risk side reactions (e.g., demethylation of methoxy groups) .

- Solvent choice : Polar aprotic solvents enhance nucleophilicity but may require longer reaction times .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- ¹H NMR : Methoxy groups appear as singlets at δ ~3.7–3.9 ppm. Aromatic protons from the 2,5-dimethyl-substituted ring show splitting patterns (e.g., doublets for para-substituted protons) .

- ¹³C NMR : Quaternary carbons adjacent to methoxy groups resonate at δ ~155–160 ppm .

- MS (ESI) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₈H₂₃NO₂). Fragmentation patterns (e.g., loss of methoxy groups) confirm structural integrity .

- X-ray crystallography (if crystals form): Resolves steric effects from the bulky benzyl groups .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) across studies?

Answer:

Data contradictions often arise from:

- Purity : Impurities (e.g., unreacted starting materials) skew melting points. Use HPLC (>95% purity) for validation .

- Polymorphism : Crystallization conditions (solvent, cooling rate) affect melting behavior. Differential Scanning Calorimetry (DSC) identifies polymorphic forms .

- Solvent effects : LogP values vary with measurement methods (shake-flask vs. computational). Standardize solvents (e.g., DMSO for solubility assays) .

Advanced: What mechanistic insights guide the optimization of regioselectivity in derivative synthesis (e.g., introducing substituents to the amine group)?

Answer:

Regioselectivity is influenced by:

- Steric hindrance : Bulky substituents on the benzyl groups direct electrophiles to less hindered positions. MD simulations predict preferred reaction sites .

- Electronic effects : Electron-donating groups (e.g., methoxy) activate specific aromatic positions. Hammett plots correlate substituent effects with reaction rates .

- Catalysts : Palladium/copper catalysts enable selective cross-coupling (e.g., Suzuki reactions) at the para position of the 4-methoxybenzyl group .

Advanced: How should researchers design environmental impact studies for this compound, given its structural complexity?

Answer:

Adopt a tiered approach based on Project INCHEMBIOL principles :

Abiotic studies :

- Hydrolysis : Test stability at pH 3–9 (40°C, 7 days).

- Photolysis : Expose to UV-Vis light (λ > 290 nm) in aqueous/organic media.

Biotic studies :

- Microbial degradation : Use OECD 301B (ready biodegradability) assays.

- Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests.

Modeling : QSAR predicts bioaccumulation potential (logKow >3 suggests high risk) .

Advanced: What strategies resolve conflicting bioactivity data in pharmacological screening (e.g., inconsistent IC₅₀ values)?

Answer:

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal assays : Confirm receptor-binding activity (e.g., SPR) if cell-based assays show variability .

- Metabolite interference : LC-MS/MS identifies active metabolites that may contribute to discrepancies .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate reproducibility across replicates .

Basic: What are the primary storage and handling protocols to ensure compound stability?

Answer:

- Storage : Under inert gas (Argon) at –20°C in amber vials to prevent oxidation and photodegradation .

- Handling : Use gloveboxes for hygroscopic batches (water content <0.1% via Karl Fischer titration) .

- Stability monitoring : Periodic NMR/HPLC checks (every 6 months) detect degradation (e.g., methoxy group cleavage) .

Advanced: How can computational methods (e.g., DFT, MD) predict interaction mechanisms with biological targets?

Answer:

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to identify binding poses. Focus on hydrogen bonds with methoxy oxygen atoms .

- MD simulations (NAMD/GROMACS) : Track ligand-protein stability over 100-ns trajectories. RMSD <2 Å indicates stable binding .

- DFT (Gaussian 16) : Calculate Fukui indices to map nucleophilic/electrophilic sites for reactivity prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.